molecular formula C22H57IN2Si4Sn B12560672 Stannanediamine, 1-decyl-1-iodo-N,N,N',N'-tetrakis(trimethylsilyl)- CAS No. 195519-56-3

Stannanediamine, 1-decyl-1-iodo-N,N,N',N'-tetrakis(trimethylsilyl)-

Cat. No.: B12560672
CAS No.: 195519-56-3
M. Wt: 707.7 g/mol
InChI Key: XLJMFXPMIXJQIA-UHFFFAOYSA-M
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Description

Stannanediamine, 1-decyl-1-iodo-N,N,N’,N’-tetrakis(trimethylsilyl)- is a complex organotin compound characterized by the presence of a stannane core bonded to a decyl group, an iodine atom, and four trimethylsilyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Stannanediamine, 1-decyl-1-iodo-N,N,N’,N’-tetrakis(trimethylsilyl)- typically involves the reaction of a stannane precursor with decyl iodide and trimethylsilyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive stannane and trimethylsilyl groups. Common solvents used in this synthesis include tetrahydrofuran (THF) and toluene, and the reaction is often catalyzed by a Lewis acid such as aluminum chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to ensure consistent production and minimize human error. Additionally, purification techniques such as column chromatography and recrystallization are used to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Stannanediamine, 1-decyl-1-iodo-N,N,N’,N’-tetrakis(trimethylsilyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Stannanediamine, 1-decyl-1-iodo-N,N,N’,N’-tetrakis(trimethylsilyl)- has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organotin compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential use in biological assays and as a probe for studying tin-based biochemistry.

    Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceuticals.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Stannanediamine, 1-decyl-1-iodo-N,N,N’,N’-tetrakis(trimethylsilyl)- involves its interaction with various molecular targets through its organotin core and functional groups. The trimethylsilyl groups provide steric protection and enhance the compound’s stability, while the iodine atom can participate in halogen bonding interactions. The stannane core can undergo coordination with metal ions and other electrophiles, facilitating various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Stannanediamine, 1-decyl-1-iodo-N,N,N’,N’-tetrakis(trimethylsilyl)- is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for halogen bonding interactions. This differentiates it from its chloro and bromo analogs, which may exhibit different chemical behaviors and applications .

Properties

CAS No.

195519-56-3

Molecular Formula

C22H57IN2Si4Sn

Molecular Weight

707.7 g/mol

IUPAC Name

1-[bis[bis(trimethylsilyl)amino]-iodostannyl]decane

InChI

InChI=1S/C10H21.2C6H18NSi2.HI.Sn/c1-3-5-7-9-10-8-6-4-2;2*1-8(2,3)7-9(4,5)6;;/h1,3-10H2,2H3;2*1-6H3;1H;/q;2*-1;;+3/p-1

InChI Key

XLJMFXPMIXJQIA-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCC[Sn](N([Si](C)(C)C)[Si](C)(C)C)(N([Si](C)(C)C)[Si](C)(C)C)I

Origin of Product

United States

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